molecular formula C9H7N3O2 B1424235 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- CAS No. 1035234-97-9

1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-

Cat. No.: B1424235
CAS No.: 1035234-97-9
M. Wt: 189.17 g/mol
InChI Key: CXTYDADYYHNQKM-UHFFFAOYSA-N
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Description

1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- is a heterocyclic organic compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound features an imidazole ring fused with a pyridine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization techniques, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium, copper catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and functional groups.

    1H-Indazole-5-carboxylic acid: Another related compound with a different ring structure.

Uniqueness: 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- is unique due to its specific combination of an imidazole and pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-pyridin-2-yl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-8(12-7)6-3-1-2-4-10-6/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTYDADYYHNQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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